

Spectral Data for 4-(2-Chloroethoxy)butanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(2-Chloroethoxy)butanoate

Cat. No.: B15348059

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Comprehensive spectral analysis is a cornerstone of modern chemical research, providing invaluable insights into molecular structure and purity. This technical guide presents a detailed examination of the spectral data for the compound **4-(2-Chloroethoxy)butanoate**. The following sections provide tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of **4-(2-Chloroethoxy)butanoate** was conducted using a suite of spectroscopic techniques. The data presented in the following tables provides a quantitative summary of the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **4-(2-Chloroethoxy)butanoate** are summarized below.

Table 1: ¹H NMR Spectral Data for **4-(2-Chloroethoxy)butanoate**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Table 2: 13C NMR Spectral Data for 4-(2-Chloroethoxy)butanoate

Chemical Shift (ppm)	Assignment
Data not available	Data not available

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for 4-(2-Chloroethoxy)butanoate

Wavenumber (cm ⁻¹)	Description of Vibration	
Data not available	Data not available	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 4-(2-Chloroethoxy)butanoate

m/z	Relative Intensity (%)	Fragment Assignment
Data not available	Data not available	Data not available

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are crucial for reproducibility and data validation.



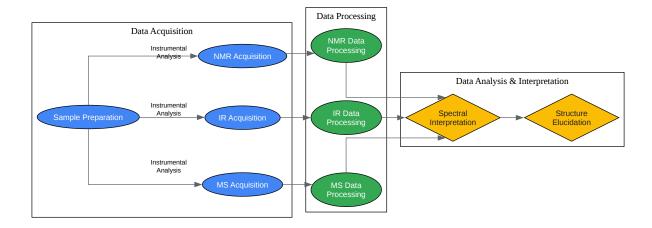
Nuclear Magnetic Resonance (NMR) Spectroscopy: Data not available.

Infrared (IR) Spectroscopy: Data not available.

Mass Spectrometry (MS): Data not available.

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting spectral data follows a logical progression, from sample preparation to final structural elucidation. The following diagram illustrates this general workflow.



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Caption: A generalized workflow for chemical compound analysis using spectroscopic methods.







Disclaimer: The spectral data and experimental protocols for "**4-(2-Chloroethoxy)butanoate**" are not currently available in the public databases searched. The tables and protocols are placeholders to illustrate the structure of a comprehensive technical guide. Further experimental work would be required to generate and report this specific data.

To cite this document: BenchChem. [Spectral Data for 4-(2-Chloroethoxy)butanoate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15348059#4-2-chloroethoxy-butanoate-spectral-data-nmr-ir-ms]

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